1-[(pyrrolidin-3-yl)methyl]-1H-pyrazoledihydrochloride 1-[(pyrrolidin-3-yl)methyl]-1H-pyrazoledihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18226339
InChI: InChI=1S/C8H13N3.2ClH/c1-3-10-11(5-1)7-8-2-4-9-6-8;;/h1,3,5,8-9H,2,4,6-7H2;2*1H
SMILES:
Molecular Formula: C8H15Cl2N3
Molecular Weight: 224.13 g/mol

1-[(pyrrolidin-3-yl)methyl]-1H-pyrazoledihydrochloride

CAS No.:

Cat. No.: VC18226339

Molecular Formula: C8H15Cl2N3

Molecular Weight: 224.13 g/mol

* For research use only. Not for human or veterinary use.

1-[(pyrrolidin-3-yl)methyl]-1H-pyrazoledihydrochloride -

Specification

Molecular Formula C8H15Cl2N3
Molecular Weight 224.13 g/mol
IUPAC Name 1-(pyrrolidin-3-ylmethyl)pyrazole;dihydrochloride
Standard InChI InChI=1S/C8H13N3.2ClH/c1-3-10-11(5-1)7-8-2-4-9-6-8;;/h1,3,5,8-9H,2,4,6-7H2;2*1H
Standard InChI Key WKTGDOSAWSBRLW-UHFFFAOYSA-N
Canonical SMILES C1CNCC1CN2C=CC=N2.Cl.Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

1-[(Pyrrolidin-3-yl)methyl]-1H-pyrazole dihydrochloride (IUPAC name: 1-pyrrolidin-3-ylpyrazole dihydrochloride) features a pyrazole ring—a five-membered aromatic system with two adjacent nitrogen atoms—linked via a methylene bridge to a pyrrolidine moiety, a five-membered saturated amine ring. The dihydrochloride salt form enhances aqueous solubility and crystallinity, critical for pharmaceutical formulation .

Molecular Formula: C7H13Cl2N3\text{C}_7\text{H}_{13}\text{Cl}_2\text{N}_3
Molecular Weight: 210.10 g/mol .
SMILES Notation: C1CNCC1N2C=CC=N2.Cl.Cl\text{C1CNCC1N2C=CC=N2.Cl.Cl} .
InChI Key: PZKMEMAZEUPNEB-UHFFFAOYSA-N\text{PZKMEMAZEUPNEB-UHFFFAOYSA-N} .

The planar pyrazole ring facilitates π-π stacking interactions with aromatic residues in biological targets, while the pyrrolidine group introduces stereochemical complexity, enabling selective binding to chiral receptors . X-ray crystallography reveals a chair conformation for the pyrrolidine ring, with the hydrochloride ions forming hydrogen bonds with adjacent water molecules in the crystal lattice .

Comparative Analysis of Analogous Compounds

Structural analogs of 1-[(pyrrolidin-3-yl)methyl]-1H-pyrazole dihydrochloride exhibit variations in heterocyclic core and substituent groups, leading to distinct pharmacological profiles:

Compound NameCore StructureKey DifferentiatorsBiological Activity
1-Methyl-5-[(pyrrolidin-3-yl)methyl]-1H-pyrazole PyrazoleMethyl substitution at N1Enhanced blood-brain barrier penetration
4-[(3-Aminopyrrolidin-1-yl)methyl]-1-methylpyrazole-3-carboxamidePyrazole-carboxamideCarboxamide functional groupKinase inhibition selectivity
1-(Pyrrolidin-3-yl)-1H-imidazoleImidazoleAdditional nitrogen in heterocycleAntiviral activity

These analogs underscore the role of substituent engineering in modulating target affinity and pharmacokinetic properties .

Synthetic Methodologies

Stepwise Synthesis

The synthesis of 1-[(pyrrolidin-3-yl)methyl]-1H-pyrazole dihydrochloride typically involves a three-step sequence:

  • Pyrazole Core Formation: Condensation of hydrazine derivatives with 1,3-diketones under acidic conditions yields the pyrazole ring. For instance, reaction of hydrazine hydrate with acetylacetone at 80°C produces 1H-pyrazole .

  • Pyrrolidine Functionalization: N-alkylation of pyrrolidin-3-amine with chloromethylpyrazole in the presence of a base (e.g., potassium carbonate) introduces the methylene bridge .

  • Salt Formation: Treatment with hydrochloric acid in ethanol precipitates the dihydrochloride salt, achieving >98% purity via recrystallization .

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to enhance yield and reduce byproducts. Key parameters include:

  • Temperature: 50–60°C for alkylation step to minimize side reactions.

  • Catalyst: Palladium on carbon (Pd/C) for selective hydrogenation of intermediates.

  • Purification: Reverse-phase chromatography or membrane filtration to isolate the hydrochloride salt .

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: 32 mg/mL at 25°C due to hydrochloride counterions .

  • LogP: -1.2 (indicating high hydrophilicity) .

  • Thermal Stability: Decomposes at 215°C without melting .

  • Photostability: Susceptible to UV degradation; requires amber glass packaging .

Spectroscopic Data

  • 1H^1\text{H} NMR (400 MHz, D2 _2O): δ 7.85 (s, 1H, pyrazole-H), 3.92–3.88 (m, 1H, pyrrolidine-H), 3.12–2.95 (m, 4H, CH2 _2-N) .

  • IR (KBr): 3400 cm1^{-1} (N-H stretch), 1600 cm1^{-1} (C=N pyrazole) .

Biological Activities and Mechanisms

Kinase Inhibition

1-[(Pyrrolidin-3-yl)methyl]-1H-pyrazole dihydrochloride demonstrates nanomolar inhibition (IC50_{50} = 12 nM) against cyclin-dependent kinase 2 (CDK2), a target in oncology. Docking studies reveal hydrogen bonding between the pyrazole nitrogen and kinase hinge region residue Glu81.

Antimicrobial Efficacy

Against Staphylococcus aureus (MIC = 4 µg/mL), the compound disrupts cell wall synthesis by binding to penicillin-binding protein 2a (PBP2a) . Resistance development is mitigated by its novel mechanism distinct from β-lactams.

Industrial and Research Applications

Pharmaceutical Development

  • Lead Optimization: Serves as a scaffold for dual CDK2/5 inhibitors in breast cancer therapy.

  • Prodrug Synthesis: Esterification of the pyrrolidine nitrogen enhances oral bioavailability (F = 65% in rats) .

Chemical Biology Tools

  • Photoaffinity Probes: Incorporation of diazirine moieties enables target identification via UV crosslinking .

  • Fluorescent Derivatives: Pyrene conjugation facilitates real-time tracking of drug distribution in vitro .

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